The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendancy of a Versatile Heterocycle
The pyrazolo[1,5-a]pyrimidine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and synthetic tractability allow for precise, three-dimensional exploration of chemical space, making it an ideal framework for the design of potent and selective modulators of a wide array of biological targets.[1] The biocompatibility and comparatively low toxicity of many of its derivatives have further cemented its importance, leading to the development of several commercialized drugs, including Indiplon, Lorediplon, and Zaleplon for central nervous system (CNS) disorders, and the anticancer agent Larotrectinib.[1][2][3] This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of the pyrazolo[1,5-a]pyrimidine scaffold, with a focus on its applications in oncology, inflammation, and infectious diseases.
Synthetic Strategies: Building the Core and Its Analogs
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold stems from the numerous synthetic routes available for its construction and subsequent functionalization.[4] A common and effective strategy involves the cyclocondensation of 5-aminopyrazole derivatives with various 1,3-dielectrophiles.
Representative Synthesis of a Dichloro-Pyrazolo[1,5-a]pyrimidine Intermediate
A foundational step in the synthesis of many pyrazolo[1,5-a]pyrimidine derivatives is the creation of a di-substituted core that can be further modified through nucleophilic substitution or cross-coupling reactions. The following protocol outlines a typical synthesis of a dichloro-intermediate.[5]
Experimental Protocol:
-
Step 1: Synthesis of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol.
-
5-Amino-3-methylpyrazole is reacted with diethyl malonate in the presence of a strong base, such as sodium ethoxide.
-
The reaction mixture is refluxed for 24 hours.
-
The resulting dihydroxy-heterocycle is isolated with a typical yield of around 89%.[5]
-
-
Step 2: Chlorination to 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine.
-
The diol from Step 1 is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).
-
The mixture is refluxed for 24 hours.
-
The resulting 5,7-dichloro derivative is isolated, with yields in the range of 60-65%.[5] This intermediate serves as a versatile precursor for a wide range of derivatives.
-
Oncology: A Kinase Inhibitor Powerhouse
The pyrazolo[1,5-a]pyrimidine scaffold has demonstrated remarkable success in the field of oncology, primarily through its ability to function as a potent inhibitor of various protein kinases.[4] These enzymes are critical regulators of cellular signaling pathways that are frequently dysregulated in cancer, making them prime targets for therapeutic intervention.[4][5]
Tropomyosin Receptor Kinase (Trk) Inhibition
The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are crucial for neuronal development and function. However, chromosomal rearrangements leading to NTRK gene fusions can result in the expression of constitutively active Trk fusion proteins that drive the growth of a variety of solid tumors.[2][3] The pyrazolo[1,5-a]pyrimidine core is a key feature of several approved and clinical-stage Trk inhibitors.[2][3]
Mechanism of Action: Pyrazolo[1,5-a]pyrimidine-based Trk inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain. The nitrogen atoms of the pyrazole and pyrimidine rings often form key hydrogen bonds with hinge region residues of the kinase, such as methionine, effectively blocking ATP binding and subsequent autophosphorylation and activation of downstream signaling pathways.[2]
Signaling Pathway:
Caption: Downstream signaling pathways activated by Trk receptors.[6][7][8][9]
Quantitative Data: Trk Inhibition by Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Target | IC₅₀ (nM) | Reference |
| Larotrectinib | TrkA, TrkB, TrkC | 5-11 | [2][3] |
| Entrectinib | TrkA, TrkB, TrkC | 1.7, 0.1, 0.1 | [2][3] |
| Compound 20 | NTRK | >0.02 | [2][10] |
| Compound 21 | NTRK | >0.02 | [2][10] |
| Compound 37 | TrkA | 2.4 | [10] |
Other Kinase Targets in Oncology
The pyrazolo[1,5-a]pyrimidine scaffold has shown inhibitory activity against a range of other kinases implicated in cancer, including:
-
Pim-1 Kinase: A serine/threonine kinase involved in cell survival and proliferation. Pyrazolo[1,5-a]pyrimidine derivatives have been developed as highly selective Pim-1 inhibitors with nanomolar potency.[6][11][12]
-
Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle. Dual inhibitors of CDK2 and TrkA based on this scaffold have shown potent antiproliferative activity.[13][14][15][16]
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often mutated or overexpressed in non-small cell lung cancer.[4][17][18][19][20]
-
B-Raf and MEK: Key components of the MAPK/ERK signaling pathway, particularly relevant in melanoma.[4][21][22][23][24]
Experimental Protocol: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of pyrazolo[1,5-a]pyrimidine compounds against a target kinase.
-
Compound Preparation: Dissolve test compounds in 100% DMSO to create stock solutions. Perform serial dilutions in a suitable reaction buffer.
-
Kinase Reaction Setup:
-
In a 96-well plate, add the diluted compound solutions.
-
Add the recombinant target kinase solution, which has been diluted in a reaction mixture containing reaction buffer and the appropriate substrate (e.g., a peptide or protein).
-
Initiate the kinase reaction by adding a solution of ATP.
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the kinase activity. This can be done using various methods, such as:
-
Radiometric assays: Measuring the incorporation of ³²P-labeled ATP into the substrate.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the reaction (e.g., using Promega's ADP-Glo™ Kinase Assay).[25]
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, including autoimmune disorders and some cancers. The pyrazolo[1,5-a]pyrimidine scaffold has been explored for its anti-inflammatory properties, with several derivatives showing promising activity.[25][26]
Phosphoinositide 3-Kinase δ (PI3Kδ) Inhibition
PI3Kδ is a lipid kinase predominantly expressed in leukocytes and plays a crucial role in the signaling pathways that regulate immune cell differentiation, proliferation, and function.[27][28] Overactivity of PI3Kδ is implicated in inflammatory and autoimmune diseases like asthma and chronic obstructive pulmonary disease (COPD).[27]
Mechanism of Action: Pyrazolo[1,5-a]pyrimidine-based PI3Kδ inhibitors act as ATP-competitive inhibitors. The core scaffold can form key interactions with the hinge region of the enzyme, while substituents can be tailored to interact with specific residues in the binding pocket, conferring selectivity for the δ isoform over other PI3K isoforms (α, β, γ).[27]
Experimental Protocol: PI3Kδ Inhibition Assay [5][25][27][29][30]
-
Reagent Preparation:
-
Dissolve test compounds in 100% DMSO and prepare serial dilutions.
-
Prepare a reaction mixture containing reaction buffer, the lipid substrate phosphatidylinositol 4,5-bisphosphate (PIP2), and water.
-
-
Assay Procedure:
-
In a 96-well plate, add the compound dilutions.
-
Add the recombinant PI3Kδ enzyme to the wells and pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the reaction mixture containing PIP2 and ATP.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Stop the reaction by adding a solution containing biotinylated PIP3 and EDTA.
-
Add a detection reagent, such as GRP1, which binds to the product PIP3.
-
Add a secondary detection reagent, such as streptavidin-HRP, and a chemiluminescent substrate.
-
Measure the luminescence to quantify the amount of PIP3 produced.
-
-
Data Analysis: Calculate the IC₅₀ values from the dose-response curves.
Other Anti-inflammatory Mechanisms
Some pyrazolo[1,5-a]pyrimidine derivatives have also been shown to exert anti-inflammatory effects through the inhibition of prostaglandin biosynthesis and cyclooxygenase-2 (COX-2).[25][26][31]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents [3][32][33][34][35]
This in vivo assay is a classic model for evaluating the anti-inflammatory activity of novel compounds.
-
Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compound orally or via intraperitoneal injection. A vehicle control group and a positive control group (e.g., receiving indomethacin) should be included.
-
Induction of Inflammation: After a set period (e.g., 30-60 minutes) to allow for compound absorption, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point and determine the ED₅₀ if applicable.
Infectious Diseases: A New Frontier
The emergence of antibiotic resistance necessitates the discovery of novel antimicrobial agents with new mechanisms of action. The pyrazolo[1,5-a]pyrimidine scaffold is being investigated as a potential source of new antibacterial drugs.[22]
MurA Inhibition
MurA is an essential bacterial enzyme that catalyzes the first committed step in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[22][36][37][38][39]
Mechanism of Action: Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potential inhibitors of the MurA enzyme. Molecular docking studies suggest that these compounds can bind to the active site of MurA, preventing the binding of its natural substrates and thereby inhibiting cell wall synthesis.[22]
Experimental Protocol: MurA Inhibition Assay [37][38][39]
-
Reaction Setup:
-
In a 96-well plate, incubate the MurA enzyme with the test compound for a short period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the substrates, phosphoenolpyruvate (PEP) and UDP-N-acetylglucosamine (UNAG).
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined time (e.g., 30-60 minutes).
-
Phosphate Detection: The reaction produces inorganic phosphate as a byproduct. Quantify the amount of phosphate generated using a colorimetric method, such as the malachite green assay. This involves adding a malachite green reagent and measuring the absorbance at approximately 650 nm.
-
Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Conclusion and Future Perspectives
The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a remarkably versatile and fruitful starting point for the development of novel therapeutics. Its success in targeting protein kinases in oncology is well-established, and its potential in treating inflammatory diseases and bacterial infections is rapidly emerging. Future research will likely focus on:
-
Improving Selectivity: Fine-tuning the substituents on the pyrazolo[1,5-a]pyrimidine core to enhance selectivity for specific targets and reduce off-target effects.
-
Overcoming Resistance: Designing next-generation inhibitors that can overcome acquired resistance mechanisms, particularly in the context of cancer therapy.
-
Exploring New Biological Space: Screening pyrazolo[1,5-a]pyrimidine libraries against a wider range of biological targets to uncover new therapeutic applications.
The continued exploration of the chemical space around this privileged scaffold holds great promise for the future of drug discovery.
References
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. National Center for Biotechnology Information. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
-
MAPK/ERK pathway. Wikipedia. [Link]
-
Neurotrophin-regulated signalling pathways. National Center for Biotechnology Information. [Link]
-
Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives. PubMed. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
-
2.7. Carrageenan-induced paw edema assay. Bio-protocol. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. National Center for Biotechnology Information. [Link]
-
In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation. PubMed. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]
-
Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evaluation, and Molecular Docking. ACS Publications. [Link]
-
Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry. [Link]
-
EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]
-
TRK RECEPTORS: ROLES IN NEURONAL SIGNAL TRANSDUCTION. eric huang lab. [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. PubMed Central. [Link]
-
Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2. Frontiers. [Link]
-
Regulation of neurotrophin receptor (Trk) signaling: suppressor of cytokine signaling 2 (SOCS2) is a new player. Frontiers. [Link]
-
Erk Signaling Pathway. Creative Diagnostics. [Link]
-
Characterization of selective and potent PI3Kδ inhibitor (PI3KD-IN-015) for B-Cell malignances. National Center for Biotechnology Information. [Link]
-
Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PubMed Central. [Link]
-
Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues. ACS Omega. [Link]
-
Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. bioRxiv. [Link]
-
PIM1 kinase as a promise of targeted therapy in prostate cancer stem cells (Review). Spandidos Publications. [Link]
-
Cyclin-dependent kinase 2. Wikipedia. [Link]
-
Simplified schematic diagram of the EGFR signaling pathway depicting... ResearchGate. [Link]
-
Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. MDPI. [Link]
-
Signaling Pathways of Tyrosine Kinase Receptors. National Center for Biotechnology Information. [Link]
-
A diagram of the Ras/Raf/MEK/ERK pathway, showing the possible distinct... ResearchGate. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
-
Epidermal growth factor receptor. Wikipedia. [Link]
-
New dual CDK approach tackles drug-resistant breast cancer. Drug Target Review. [Link]
-
Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. AACR Journals. [Link]
-
Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach. PubMed Central. [Link]
-
ATP-competitive inhibitors of PI3K enzymes demonstrate an isoform selective dual action by controlling membrane binding. Biochemical Journal. [Link]
-
File:EGFR signaling pathway.png. Wikimedia Commons. [Link]
-
CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets. National Center for Biotechnology Information. [Link]
-
TRK signalling pathway. (A) Overview of TRK signalling pathway; (B) activation of TRKA. C1/C2, cysteine-rich clusters; Ig1/Ig2, immunoglobulin-like domains; LRR1-3, leucine-rich repeats; NGF, nerve growth factor. ResearchGate. [Link]
-
Identification and Characterization of New Inhibitors of the Escherichia coli MurA Enzyme. Antimicrobial Agents and Chemotherapy. [Link]
-
PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis. Journal of Clinical Investigation. [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
-
Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]
-
EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. [Link]
-
ProFoldin MurA Assay Kits. MoBiTec. [Link]
-
Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. ResearchGate. [Link]
-
Inhibition of MurA Enzyme from Escherichia coli and Staphylococcus aureus by Diterpenes from Lepechinia meyenii and Their Synthetic Analogs. National Center for Biotechnology Information. [Link]
Sources
- 1. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurotrophin-regulated signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
- 8. Frontiers | Regulation of neurotrophin receptor (Trk) signaling: suppressor of cytokine signaling 2 (SOCS2) is a new player [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Molecular and Clinical Oncology [spandidos-publications.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 19. File:EGFR signaling pathway.png - Wikimedia Commons [commons.wikimedia.org]
- 20. ClinPGx [clinpgx.org]
- 21. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 22. cdn-links.lww.com [cdn-links.lww.com]
- 23. researchgate.net [researchgate.net]
- 24. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 25. promega.es [promega.es]
- 26. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 27. merckmillipore.com [merckmillipore.com]
- 28. Characterization of selective and potent PI3Kδ inhibitor (PI3KD-IN-015) for B-Cell malignances - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. portlandpress.com [portlandpress.com]
- 31. researchgate.net [researchgate.net]
- 32. pdf.benchchem.com [pdf.benchchem.com]
- 33. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 34. inotiv.com [inotiv.com]
- 35. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 36. Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 37. journals.asm.org [journals.asm.org]
- 38. mobitec.com [mobitec.com]
- 39. Inhibition of MurA Enzyme from Escherichia coli and Staphylococcus aureus by Diterpenes from Lepechinia meyenii and Their Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]
